

# Application Notes and Protocols for SIAIS164018 in ALK-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SIAIS164018 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK) fusion proteins. Developed from the ALK inhibitor brigatinib, SIAIS164018 functions as a dual degrader, also targeting mutant Epidermal Growth Factor Receptor (EGFR).[1][2] This molecule presents a promising therapeutic strategy for ALK-positive cancers, including those with resistance mutations such as ALK G1202R.[1][2] Furthermore, SIAIS164018 has demonstrated the ability to degrade other oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Pyruvate Kinase M2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6), suggesting a broader anti-cancer activity.[1][3]

These application notes provide a summary of the key findings related to **SIAIS164018** and detailed protocols for its use in in vitro and in vivo ALK-positive cancer models.

# Data Presentation In Vitro Efficacy of SIAIS164018



| Parameter                        | Target/Cell Line | Value  | Reference |
|----------------------------------|------------------|--------|-----------|
| IC50                             | ALK              | 2.5 nM | [1]       |
| ALK G1202R                       | 6.6 nM           | [1]    |           |
| SR (ALK-positive)                | 2 nM             | [1]    | _         |
| 293T (overexpressing ALK G1202R) | 21 nM            | [1]    | _         |
| H1975 (EGFR<br>L858R/T790M)      | 42 nM            | [1]    |           |
| DC50                             | FAK              | < 1 nM | [2]       |
| PYK2                             | < 1 nM           | [2]    |           |
| PTK6                             | < 1 nM           | [2]    | _         |

**In Vivo Activity of SIAIS164018** 

| Animal Model    | Cell Line     | Treatment              | Tumor Growth<br>Inhibition (TGI) | Reference |
|-----------------|---------------|------------------------|----------------------------------|-----------|
| Mouse Xenograft | Not Specified | Orally<br>administered | Well tolerated                   | [1][3]    |

Further details on in vivo studies, including specific tumor growth inhibition percentages and pharmacokinetic data, are not yet publicly available.

## **Signaling Pathway and Mechanism of Action**

**SIAIS164018** is a heterobifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and the target protein (e.g., ALK). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the sustained suppression of the target protein.





Caption: Mechanism of action of SIAIS164018.

# **Experimental Protocols Cell Viability Assay**

This protocol is for determining the IC50 value of **SIAIS164018** in ALK-positive cancer cell lines.

#### Materials:

- ALK-positive cancer cell lines (e.g., SR, NCI-H2228)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- SIAIS164018
- DMSO (for stock solution)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Plate reader



#### Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete growth medium.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Prepare a serial dilution of **SIAIS164018** in complete growth medium. The final concentrations should range from 0.1 nM to 10 μM. Include a DMSO-only control.
- Add 100  $\mu$ L of the diluted **SIAIS164018** or control to the respective wells.
- Incubate for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- · Measure luminescence using a plate reader.
- Calculate IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).





Caption: Workflow for cell viability assay.

## **Western Blotting for Protein Degradation**

This protocol is for assessing the degradation of ALK and other target proteins following treatment with **SIAIS164018**.

Materials:



- ALK-positive cancer cell lines
- · Complete growth medium
- SIAIS164018
- DMSO
- · 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit (Thermo Fisher Scientific) or similar
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-FAK, anti-PYK2, anti-PTK6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **SIAIS164018** (e.g., 1, 10, 100 nM) or DMSO control for a specified time (e.g., 6, 12, 24 hours).
- · Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

## Methodological & Application





- Determine protein concentration using the BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibody overnight at 4°C with gentle agitation. (Dilutions to be optimized, typically 1:1000).
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. (Dilutions to be optimized, typically 1:5000).
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.
- Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH).





Caption: Workflow for Western Blotting.



## In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **SIAIS164018** in a mouse xenograft model. Specific parameters should be optimized.

#### Materials:

- Immunocompromised mice (e.g., nude or NOD-SCID)
- ALK-positive cancer cell line (e.g., NCI-H2228)
- Matrigel (optional)
- SIAIS164018
- Vehicle (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Animal balance

#### Procedure:

- Subcutaneously inject 5-10 x 10<sup>6</sup> ALK-positive cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=8-10 mice per group).
- Administer SIAIS164018 orally at a predetermined dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle.
- Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice twice a week as an indicator of toxicity.
- At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

## Methodological & Application





- Tumors can be weighed and processed for further analysis (e.g., Western blotting, immunohistochemistry).
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) =  $[1 (\Delta T/\Delta C)] \times 100$ , where  $\Delta T$  is the change in tumor volume in the treated group and  $\Delta C$  is the change in tumor volume in the control group.





Caption: Workflow for in vivo xenograft study.



### Conclusion

**SIAIS164018** is a promising ALK degrader with potent activity against wild-type and mutant ALK-positive cancer models. Its ability to degrade other key oncoproteins involved in metastasis further highlights its therapeutic potential. The protocols provided herein offer a foundation for researchers to investigate the efficacy and mechanism of action of **SIAIS164018** in relevant preclinical models. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and long-term safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SIAIS164018 in ALK-Positive Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405786#siais164018-in-alk-positive-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com